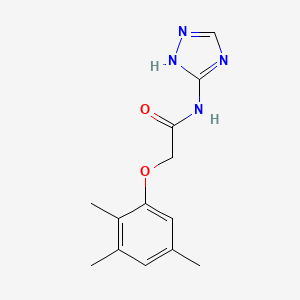
4-n-Propylphenol, isoBOC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Propylphenol, isoBOC, is an organic compound with the chemical formula C9H12O and a molecular weight of 136.19 g/mol . It is a colorless to yellow oily liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as alcohols and ethers, and slightly soluble in water . It has a melting point of 2-4°C and a boiling point of 220-225°C . This compound, is sensitive to light and oxygen, requiring protection during storage and use .
Méthodes De Préparation
4-n-Propylphenol, isoBOC, can be synthesized by reacting a benzyl salt with propanol hydroxide . The specific procedures for this reaction can be found in specialized chemical literature. Industrial production methods often involve similar synthetic routes, ensuring the compound’s purity and yield are optimized for commercial applications .
Analyse Des Réactions Chimiques
4-n-Propylphenol, isoBOC, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong bases such as sodium hydride and sodium amide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce corresponding alcohols .
Applications De Recherche Scientifique
4-n-Propylphenol, isoBOC, has a wide range of scientific research applications. In chemistry, it is used as a raw material and intermediate for liquid crystal production . In biology and medicine, it exhibits antibacterial and anesthetic effects, making it useful as an external disinfectant or local anesthetic . Additionally, it is used in the pharmaceutical field for its antibacterial properties . In agriculture, it serves as an active ingredient in pesticides, effectively targeting certain harmful organisms . Industrially, it is used as an additive in products such as flame retardants and lubricants .
Mécanisme D'action
The mechanism of action of 4-n-Propylphenol, isoBOC, involves its interaction with molecular targets and pathways. As a phenolic compound, it can form hydrogen bonds with various biological molecules, influencing their structure and function . The antibacterial effects are likely due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes . The anesthetic properties may result from its interaction with nerve cell membranes, altering ion channel function and reducing nerve signal transmission .
Comparaison Avec Des Composés Similaires
4-n-Propylphenol, isoBOC, can be compared with other similar compounds such as 4-n-butylphenol, 4-n-octylphenol, and 4-n-nonylphenol . These compounds share similar structural features but differ in their hydrocarbon chain lengths. The uniqueness of this compound, lies in its specific balance of hydrophobic and hydrophilic properties, making it suitable for a variety of applications . The longer hydrocarbon chains in compounds like 4-n-octylphenol result in higher odor threshold values and different solubility characteristics .
Propriétés
IUPAC Name |
2-methylpropyl (4-propylphenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-5-12-6-8-13(9-7-12)17-14(15)16-10-11(2)3/h6-9,11H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXYXVROPRAZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(NE)-N-[1-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]ethylidene]hydroxylamine](/img/structure/B5858829.png)



![ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B5858868.png)


![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)


![N-[4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B5858915.png)
